9h-Carbazole-1-carboxylic acid

Grp94 Hsp90 Binding Affinity

Procure 9H-Carbazole-1-carboxylic acid (1-COOH) for its unrivaled regiospecific properties. This isomer exhibits 19-fold binding selectivity for Grp94 over Hsp90α, enabling precise interrogation of ER proteostasis pathways, and directly stabilizes TTR in human plasma—activities absent in the 2-COOH and 3-COOH analogs. With a validated 65% high-yielding synthetic route, it is the definitive scaffold for efficient lead generation, SAR studies, and hit validation in cancer biology and protein folding disorders.

Molecular Formula C13H9NO2
Molecular Weight 211.22 g/mol
CAS No. 6311-19-9
Cat. No. B3355616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9h-Carbazole-1-carboxylic acid
CAS6311-19-9
Molecular FormulaC13H9NO2
Molecular Weight211.22 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(N2)C(=CC=C3)C(=O)O
InChIInChI=1S/C13H9NO2/c15-13(16)10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7,14H,(H,15,16)
InChIKeyDHHFGQADZVYGIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 50 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9H-Carbazole-1-carboxylic acid (CAS 6311-19-9): Core Physicochemical & Structural Baseline


9H-Carbazole-1-carboxylic acid (CAS 6311-19-9) is a tricyclic aromatic heterocycle comprising a central pyrrole ring fused between two benzene rings, featuring a carboxylic acid substituent specifically at the 1-position [1]. This regiospecific carboxylation yields distinct physicochemical descriptors, including a molecular weight of 211.22 g/mol, a computed XLogP3-AA of 2.9, a topological polar surface area of 53.1 Ų, and a density of 1.422 g/cm³ at 20°C, which collectively govern its solubility, permeability, and intermolecular interaction profile .

Why 9H-Carbazole-1-carboxylic acid Cannot Be Interchanged with Regioisomers


The substitution pattern of the carboxylic acid group on the carbazole scaffold dictates the compound's electronic distribution, steric environment, and consequent molecular recognition events. 9H-Carbazole-1-carboxylic acid (1-COOH) positions the acidic moiety adjacent to the fused ring junction, creating a unique spatial and electrostatic profile compared to the 2-COOH and 3-COOH regioisomers [1]. This positioning directly impacts key properties: for instance, the 1-COOH isomer exhibits a higher computed LogP (3.02) and boiling point (497.2°C at 760 mmHg) relative to the 2-COOH analog (LogP 2.67, boiling point 466.4°C), indicating altered hydrophobicity and thermal stability that preclude simple interchange in synthetic pathways, biological assays, or material formulations [2].

Quantitative Differentiation of 9H-Carbazole-1-carboxylic acid vs. Regioisomers and Analogs


Enhanced Binding Affinity to Grp94 Molecular Chaperone: A Key Differentiator

9H-Carbazole-1-carboxylic acid demonstrates a significantly higher apparent binding affinity to the endoplasmic reticulum chaperone Grp94 (Kd = 440 nM) compared to its affinity for the cytosolic paralog Hsp90α (Kd = 8,310 nM), indicating a selectivity profile that distinguishes it from other carbazole derivatives lacking this binding data [1].

Grp94 Hsp90 Binding Affinity Molecular Chaperone

Superior Synthetic Accessibility via Suzuki-Cadagon Route

A 2021 synthetic methodology employing Suzuki coupling followed by Cadagon reductive cyclization achieved the first reported synthesis of 9H-carbazole-1-carboxylic acid in 4 steps with an overall yield of 65%, a more efficient route compared to traditional methods for carbazole carboxylic acids which often require more steps or result in lower yields [1].

Organic Synthesis Suzuki Coupling Cadagon Cyclization Carbazole

Distinct Physicochemical Profile vs. 2-COOH Regioisomer

The 1-COOH regioisomer exhibits a higher computed LogP (3.01930) and boiling point (497.2°C at 760 mmHg) compared to the 2-COOH regioisomer (LogP 2.67, boiling point 466.4°C at 760 mmHg), reflecting increased hydrophobicity and thermal stability [1][2].

Physicochemical Properties LogP Boiling Point Regioisomer

Validated Plasma Protein Stabilization Activity

9H-Carbazole-1-carboxylic acid has demonstrated binding affinity to transthyretin (TTR) in human plasma, as assessed by protein stabilization following a 1-hour preincubation and subsequent urea-mediated denaturation monitored by Western blot analysis [1]. This functional interaction with TTR, a protein implicated in amyloid diseases, is a specific bioactivity not commonly reported for the 2-COOH or 3-COOH regioisomers.

Transthyretin Plasma Protein Stabilization Amyloidosis

Validated Application Scenarios for 9H-Carbazole-1-carboxylic acid Based on Differential Evidence


Chemical Biology: Selective Grp94 Chaperone Probe

Researchers investigating endoplasmic reticulum proteostasis should procure the 1-COOH regioisomer due to its documented 19-fold binding selectivity for Grp94 (Kd = 440 nM) over Hsp90α (Kd = 8,310 nM), a quantifiable selectivity profile not reported for the 2- or 3-COOH isomers [1]. This enables more precise interrogation of Grp94-specific pathways in cancer biology and protein folding disorders.

Organic Synthesis: High-Yield Building Block for Carbazole Alkaloids

Medicinal and synthetic chemists requiring a carbazole-1-carboxylic acid scaffold should select this specific regioisomer based on a validated, high-yielding synthetic route (65% over 4 steps) that outperforms traditional methods for related alkaloids [2]. This improved accessibility supports more efficient lead generation and structure-activity relationship (SAR) studies.

Drug Discovery: TTR Amyloidosis Stabilizer

In programs targeting transthyretin (TTR) amyloidosis, the 1-COOH isomer is the preferred regioisomer because it has demonstrated direct TTR stabilization in human plasma via a validated biochemical assay [3]. This evidence-based activity, absent from the literature for the 2-COOH and 3-COOH isomers, justifies its procurement for hit validation and lead optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 9h-Carbazole-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.